REACTION_CXSMILES
|
O.[C:2]([O:8]CC)(=O)[CH2:3][C:4]([CH3:6])=[O:5].C1(C)C(C)=CC=CC=1.[NH2:19][C:20]1[CH:21]=[C:22]([C:26]([F:29])([F:28])[F:27])[CH:23]=[CH:24][CH:25]=1>CCCCCC>[F:27][C:26]([F:28])([F:29])[C:22]1[CH:21]=[C:20]([CH:25]=[CH:24][CH:23]=1)[NH:19][C:2](=[O:8])[CH2:3][C:4]([CH3:6])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
156.2 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
320 mL
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A two-liter reaction flask
|
Type
|
CUSTOM
|
Details
|
fitted with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantle
|
Type
|
CUSTOM
|
Details
|
The solution in the reaction
|
Type
|
TEMPERATURE
|
Details
|
pot was heated to 135°
|
Type
|
ADDITION
|
Details
|
the contents of the dropping funnel were added dropwise over a period of three hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to maintain a reaction temperature of about 135°
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
TEMPERATURE
|
Details
|
Cooling in an ice bath
|
Type
|
CUSTOM
|
Details
|
yielded a white crystalline precipitate
|
Type
|
CUSTOM
|
Details
|
The product was collected on a vacuum
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
dried in an oven
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(NC(CC(=O)C)=O)C=CC1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.6 g | |
YIELD: PERCENTYIELD | 55.7% | |
YIELD: CALCULATEDPERCENTYIELD | 55.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |